![molecular formula C13H24N2O2 B2469963 Tert-butyl 3-cyclobutylpiperazine-1-carboxylate CAS No. 886780-01-4](/img/structure/B2469963.png)
Tert-butyl 3-cyclobutylpiperazine-1-carboxylate
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 3-cyclobutylpiperazine-1-carboxylate are not fully detailed in the search results. It is mentioned that the compound is an oil . For a comprehensive analysis of its physical and chemical properties, various analytical techniques would be used, such as melting point determination, solubility testing, and spectroscopic analyses.Scientific Research Applications
Chemical Synthesis and Intermediates
Tert-butyl 3-cyclobutylpiperazine-1-carboxylate plays a significant role in chemical synthesis. For instance, N-Boc-protected 1-(3-oxocyclobutyl) urea, an intermediate for metabotropic glutamate receptor 5 agonists, is synthesized using tert-butanol, involving a reaction mechanism that includes nucleophilic addition to an isocyanate intermediate (Sun et al., 2014).
Photo Flow Synthesis
In the field of photo flow chemistry, tert-butyl 3-cyclobutylpiperazine-1-carboxylate is utilized for the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivatives. These derivatives are key building blocks for various biologically active compounds and materials science applications (Yamashita et al., 2019).
Radical Pathway Functionalization
The compound has been applied in the preparation of quinoxaline-3-carbonyl compounds through a free-radical pathway. This process demonstrates its versatility in functionalizing quinoxaline-2(1H)-ones, a key structure in natural products and synthetic drugs (Xie et al., 2019).
Stereoselective Syntheses
Its use extends to the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate. The process involves reactions with L-selectride in anhydrous tetrahydrofuran, showcasing its application in creating specific stereochemical configurations (Boev et al., 2015).
Chiral Auxiliary Applications
As a chiral auxiliary, tert-butyl 3-cyclobutylpiperazine-1-carboxylate is used in synthesizing enantiomerically pure compounds, demonstrating its role in asymmetric synthesis and peptide synthesis (Studer et al., 1995).
Fluorous Synthesis
It has also been evaluated as a reagent in fluorous synthesis for the protection of carboxylic acids. This demonstrates its potential in enhancing the efficiency of synthesizing medium-size nonpolar carboxylic acids (Pardo et al., 2001).
Safety and Hazards
According to the safety information provided, Tert-butyl 3-cyclobutylpiperazine-1-carboxylate is associated with several hazard statements, including H303, H315, H319, and H335 . These correspond to potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation, respectively . Appropriate safety measures should be taken when handling this compound.
Future Directions
The future directions for the use and study of Tert-butyl 3-cyclobutylpiperazine-1-carboxylate are not specified in the search results. Given its use in scientific research and potential for pharmaceutical testing , it could be subject to further studies to explore its properties, reactivity, and potential applications.
properties
IUPAC Name |
tert-butyl 3-cyclobutylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-7-14-11(9-15)10-5-4-6-10/h10-11,14H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXVSTDZWCSQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-cyclobutylpiperazine-1-carboxylate | |
CAS RN |
886780-01-4 |
Source
|
Record name | tert-butyl 3-cyclobutylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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